molecular formula C34H41N7O2 B10774281 1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea

1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea

Cat. No.: B10774281
M. Wt: 579.7 g/mol
InChI Key: AIHOVEHIRAAXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the benzodiazepine core. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by binding to the bradykinin B1 receptor, a G-protein coupled receptor involved in inflammatory responses. This binding inhibits the receptor’s activity, leading to reduced inflammation and pain. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepine derivatives with varying substituents. Examples include:

Uniqueness

The uniqueness of “PMID12723943C12” lies in its specific structure and its selective antagonism of the bradykinin B1 receptor. This selectivity makes it a valuable compound for studying the role of this receptor in various physiological and pathological processes .

Properties

Molecular Formula

C34H41N7O2

Molecular Weight

579.7 g/mol

IUPAC Name

1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea

InChI

InChI=1S/C34H41N7O2/c1-2-19-41-30-13-7-6-12-29(30)31(25-9-4-3-5-10-25)37-32(33(41)42)38-34(43)36-26-14-16-27(17-15-26)39-20-22-40(23-21-39)28-11-8-18-35-24-28/h6-8,11-18,24-25,32H,2-5,9-10,19-23H2,1H3,(H2,36,38,43)

InChI Key

AIHOVEHIRAAXQV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=C(C=C3)N4CCN(CC4)C5=CN=CC=C5)C6CCCCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.